molecular formula C16H18N2O3 B2819638 N-cyclohexyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide CAS No. 320423-42-5

N-cyclohexyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide

Cat. No.: B2819638
CAS No.: 320423-42-5
M. Wt: 286.331
InChI Key: YJLCSSDUFIWNCI-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. A common method might include the reaction of a phenyl-substituted nitrile oxide with a cyclohexyl-substituted alkyne under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized isoxazole derivative, while reduction might yield a more reduced form.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide analogs: Compounds with similar structures but different substituents.

    Other isoxazole derivatives: Compounds with the isoxazole core but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other isoxazole derivatives.

Properties

IUPAC Name

N-cyclohexyl-5-oxo-3-phenyl-1,2-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-11-14(12-7-3-1-4-8-12)18(21-15)16(20)17-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLCSSDUFIWNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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